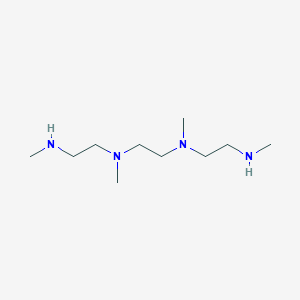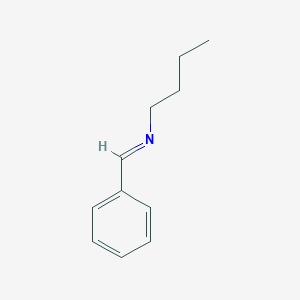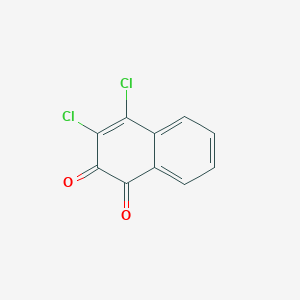
1,2-Dioctanoylglycerol
Übersicht
Beschreibung
1,2-Dioctanoylglycerol, also known as this compound, is a useful research compound. Its molecular formula is C19H36O5 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aktivierung der Proteinkinase C
1,2-Dioctanoylglycerol ist ein potenter Aktivator der Proteinkinase C (PKC), der aus Leberzellen gewonnen wird . PKC ist eine Familie von Proteinkinaseenzymen, die an der Steuerung der Funktion anderer Proteine durch Phosphorylierung von Hydroxylgruppen von Serin- und Threonin-Aminosäureresten beteiligt sind.
Biochemische Signalübertragung
In der biochemischen Signalübertragung fungiert this compound als sekundärer Botenstoff-Signallipid . Es ist ein Produkt der Hydrolyse des Phospholipids PIP2 (Phosphatidylinositolbisphosphat) durch das Enzym Phospholipase C (PLC), ein membrangebundenes Enzym .
Translokation der Proteinkinase C
this compound induziert eine diskrete, aber vorübergehende Translokation der Proteinkinase C . Die Produktion von this compound in der Membran erleichtert die Translokation von PKC vom Zytosol zur Plasmamembran .
Hemmung der Zellproliferation
Es wurde gezeigt, dass this compound die Proliferation von MCF-7-Zellen, einer Brustkrebszelllinie, hemmt .
Nachahmung von Tumor-fördernden Phorbolesteren
Lipidtropfen-Biogenese
this compound wurde in die Lipidtropfen-Biogenese verwickelt, ein Prozess, der für die zelluläre Lipidspeicherung und den Lipidstoffwechsel entscheidend ist .
Wirkmechanismus
Target of Action
The primary target of 1,2-Dioctanoylglycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
This compound acts as a cell-permeable activator of PKC . It exhibits lower affinity for the α isoform of PKC than for other isozymes . By activating PKC, it can mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .
Biochemical Pathways
The activation of PKC by this compound can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades . The exact pathways affected can depend on the specific cellular context, but they often involve processes related to cell growth and differentiation .
Result of Action
The activation of PKC by this compound can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,2-Dioctanoylglycerol interacts with protein kinase C (PKC), a family of enzymes that play a key role in cellular functions such as cell growth and differentiation . It exhibits lower affinity for PKC alpha than for other isozymes . It mimics the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .
Cellular Effects
This compound influences cell function by activating PKC, which in turn regulates various cellular processes. It has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also induces chemotaxis in human polymorphonuclear leukocytes and lymphoblastic cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKC. It acts as an activator of PKC, albeit with lower affinity for PKC alpha than for other isozymes . This activation of PKC can lead to changes in gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the PKC signaling pathway . PKC is a family of protein kinase enzymes that play key roles in cellular signal transduction, influencing cell growth, differentiation, and apoptosis .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as an activator of PKC, it is likely to be found in locations where PKC is present, such as the plasma membrane .
Eigenschaften
IUPAC Name |
(3-hydroxy-2-octanoyloxypropyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBULZYTDGUSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910175 | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-87-0 | |
| Record name | Monoctanoin Component C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DICAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Dioctanoylglycerol mimics the action of naturally occurring DAGs, which are produced during the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). [] 1,2-DiC8 directly activates PKC by binding to its regulatory domain, leading to a cascade of phosphorylation events. [, ] This activation influences diverse cellular processes, including cell proliferation, differentiation, apoptosis, and various signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: The molecular formula of this compound is C21H40O5. Its molecular weight is 372.55 g/mol.
ANone: While the provided research does not specify detailed spectroscopic data, 1,2-DiC8's structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
ANone: The provided research primarily focuses on the biological activity of this compound and does not offer detailed information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry aspects.
A: Research indicates a strong structure-activity relationship for DAG analogs like 1,2-DiC8 in activating PKC. [] The position and length of the acyl chains significantly impact their potency. For instance, 1,3-dioctanoylglycerol, a positional isomer of 1,2-DiC8, displays significantly weaker activity in inducing ornithine decarboxylase activity and reducing EGF binding. [] Similarly, the chain length is crucial, with diacylglycerols containing 5-10 carbon fatty acids exhibiting the strongest PKC activation compared to shorter or longer chains. [] Additionally, the presence of both carbonyl groups and the 3-hydroxyl group is essential for maximal PKC activation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



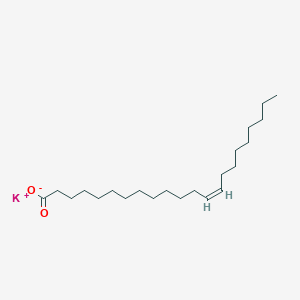
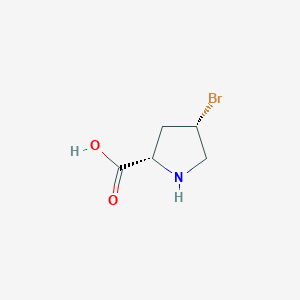

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)



